molecular formula C7H6F2N4O B13166498 5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13166498
M. Wt: 200.15 g/mol
InChI Key: XUXSJLUUVXYWKY-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate carbonyl compounds. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one
  • 7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
  • 5-Aminoazolo[1,5-a]pyrimidines

Uniqueness

5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C7H6F2N4O

Molecular Weight

200.15 g/mol

IUPAC Name

5-(difluoromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H6F2N4O/c1-3-10-7-11-4(6(8)9)2-5(14)13(7)12-3/h2,6H,1H3,(H,10,11,12)

InChI Key

XUXSJLUUVXYWKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C(F)F

Origin of Product

United States

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